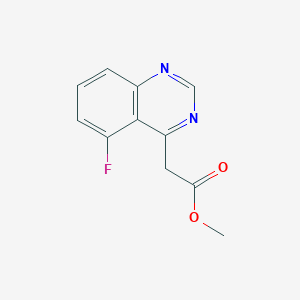

Methyl 5-Fluoroquinazoline-4-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-Fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative characterized by a quinazoline core substituted with a fluorine atom at the 5-position and an ester-functionalized acetate group at the 4-position. Quinazoline derivatives are widely studied in medicinal chemistry due to their role as kinase inhibitors, particularly in oncology and inflammation research. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group contributes to solubility and serves as a synthetic handle for further derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization with acetic anhydride under reflux conditions . The resulting benzoxazinones are then treated with ammonia to yield the quinazoline derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides .

Scientific Research Applications

Anticancer Activity

Methyl 5-Fluoroquinazoline-4-acetate has shown promising results in anticancer research. Compounds within the quinazoline family are known for their ability to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.

Case Study: Kinase Inhibition

- A study evaluated a series of quinazoline derivatives, including this compound, for their efficacy against Aurora A kinase. The results indicated that certain derivatives exhibited significant selectivity and potency, suggesting their potential as lead compounds for further structural optimization aimed at cancer treatment .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | IC50 (µM) | Target Kinase | Cell Line Tested |

|---|---|---|---|

| This compound | TBD | Aurora A | MCF-7 |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | 168.78 | Aurora A | MCF-7 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinazoline derivatives, including this compound. These compounds may inhibit viral replication and provide therapeutic options against viral infections.

Case Study: Antiviral Activity

- Research demonstrated that derivatives of quinazoline exhibited significant antiviral activity against various viruses by targeting specific viral proteins or pathways. The incorporation of methyl groups and fluorine atoms was found to enhance the bioactivity of these compounds, making them suitable candidates for further investigation in antiviral drug development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives.

Key Findings:

- Docking simulations revealed favorable interactions between this compound and critical amino acid residues in target proteins, indicating its potential as a scaffold for designing selective inhibitors .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and its derivatives. SAR studies have shown that modifications at specific positions on the quinazoline ring can significantly influence biological activity.

Table 2: Summary of SAR Findings

| Modification Position | Effect on Activity |

|---|---|

| Position 5 (Fluorine) | Increased potency against kinases |

| Position 4 (Methyl) | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of Methyl 5-Fluoroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to the GABA-A receptor, enhancing its anticonvulsant activity . The fluorine atom in the structure can increase the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

A. Fluorinated Aromatic Esters Compounds such as ethyl 4-fluorobenzoate and 2-fluorophenylacetic acid () share the fluorine-ester motif but lack the quinazoline core. These compounds exhibit distinct electronic effects due to fluorine’s electronegativity, which polarizes the aromatic ring and influences reactivity.

B. Heterocyclic Esters Methyl esters with heterocyclic systems, such as Methyl 2-((4,5-dimethoxy-2-pyrimidinyl)sulfanyl)acetate (), provide a basis for comparing bicyclic vs. monocyclic systems. The quinazoline core in Methyl 5-Fluoroquinazoline-4-acetate offers a rigid, planar structure conducive to binding biological targets, whereas pyrimidine-based esters (e.g., pyrimidinyl sulfanyl acetates) may exhibit different solubility profiles due to varying hydrogen-bonding capabilities .

C. Resin-Derived Methyl Esters

Complex diterpene esters like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are structurally distinct but highlight the versatility of methyl esters in natural product chemistry. These compounds are larger and more lipophilic, suggesting that this compound’s smaller size may enhance synthetic accessibility and pharmacokinetic properties .

Physicochemical and Reactivity Comparison

| Property | This compound | Ethyl 4-Fluorobenzoate | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight | ~220–240 g/mol (estimated) | 168.15 g/mol | ~330–350 g/mol |

| Polarity | Moderate (quinazoline + ester) | Low (aromatic ester) | High (polycyclic diterpene) |

| Reactivity | Ester hydrolysis; fluorine-mediated | Ester hydrolysis | Acid-catalyzed rearrangement |

| Biological Activity | Kinase inhibition (inferred) | Limited data | Antimicrobial (terpene-derived) |

Biological Activity

Methyl 5-Fluoroquinazoline-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused ring structure that contributes to its biological activity. Its molecular formula is C10H8FN3O2, with a molecular weight of approximately 219.19 g/mol. The presence of a fluorine atom at the 5-position and an acetate group at the 4-position enhances its reactivity and interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer cell proliferation. For instance, studies have demonstrated its ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) therapies .

- Antimicrobial Activity : Similar to other quinazoline derivatives, it has been evaluated for antibacterial properties, targeting bacterial topoisomerases, which are essential for DNA replication .

Anticancer Activity

This compound has been investigated for its anticancer effects in vitro and in vivo. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (lung cancer) | 2.5 | EGFR inhibition | |

| H1975 (EGFR-mutant) | 1.2 | Kinase inhibition | |

| MCF-7 (breast cancer) | 3.0 | Apoptosis induction |

These results indicate that this compound exhibits potent anticancer activity across different cancer cell lines, particularly against those harboring mutations in the EGFR.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy:

- Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

- Mechanism : Its mechanism involves the inhibition of bacterial DNA gyrase, similar to fluoroquinolone antibiotics, which prevents bacterial replication .

Case Study 1: Anticancer Efficacy in NSCLC

A recent study explored the effects of this compound on NSCLC cells. The compound was found to significantly reduce cell viability in both wild-type and EGFR-mutant NSCLC cell lines. The study utilized MTT assays to determine IC50 values and confirmed apoptosis through flow cytometry analysis .

Case Study 2: Antibacterial Properties

In another investigation, researchers assessed the antibacterial activity of this compound against resistant strains of Staphylococcus aureus. The compound exhibited notable bactericidal effects, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 5-Fluoroquinazoline-4-acetate?

Methodological Answer: Synthesis optimization typically involves multi-step protocols. For example, a general approach may include:

Condensation Reactions : Reacting 5-fluoroquinazoline-4-carboxylic acid with methyl acetate under acidic catalysis (e.g., H₂SO₄) at reflux conditions (110–120°C) for 12–15 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the esterified product.

Yield Improvement : Adjust molar ratios (e.g., excess methyl acetate) or employ coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency .

Key Parameters to Monitor : Reaction temperature, solvent polarity, and catalyst loading.

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the ester methyl group (δ ~3.8–4.0 ppm for COOCH₃) and fluorine substitution patterns (e.g., coupling constants in aromatic regions) .

- IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with quinazoline derivatives .

Q. How does the solubility profile of this compound influence experimental design?

Methodological Answer:

- Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform). Pre-saturate solvents to avoid precipitation during reactions .

- Stability Considerations : Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the ester moiety. Store at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

Methodological Answer: Discrepancies may arise from fluorine’s electronic effects:

- Electrophilic Aromatic Substitution : The 5-fluoro group deactivates the quinazoline ring, reducing reactivity at adjacent positions. Use DFT calculations to map electron density and predict regioselectivity .

- Experimental Validation : Compare reaction outcomes with/without fluorine (e.g., substituting 5-F with H or Cl) to isolate electronic vs. steric contributions .

Q. How can researchers evaluate the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

Target Selection : Screen against tyrosine kinase receptors (e.g., EGFR, VEGFR) due to quinazoline’s known affinity .

Assay Design :

- Use fluorescence polarization (FP) assays with ATP-competitive probes.

- Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .

Control Experiments : Include staurosporine (broad-spectrum inhibitor) and fluorophore-only blanks to minimize false positives .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s ADMET Predictor or CYP450 docking simulations to assess ester hydrolysis susceptibility .

- Metabolite Identification : Combine LC-MS/MS data with molecular networking to trace degradation pathways (e.g., ester cleavage to 5-fluoroquinazoline-4-acetic acid) .

Q. Safety and Handling

Q. What precautions are essential when handling this compound in aqueous environments?

Methodological Answer:

Properties

Molecular Formula |

C11H9FN2O2 |

|---|---|

Molecular Weight |

220.20 g/mol |

IUPAC Name |

methyl 2-(5-fluoroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3 |

InChI Key |

XELFORBGZXAHEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC=NC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.